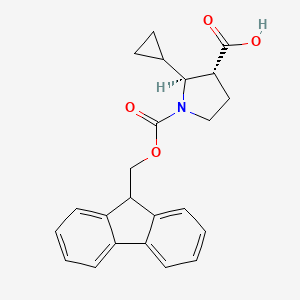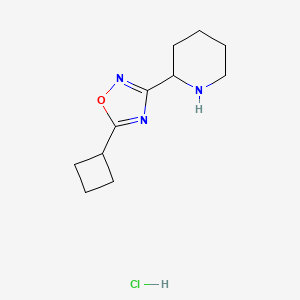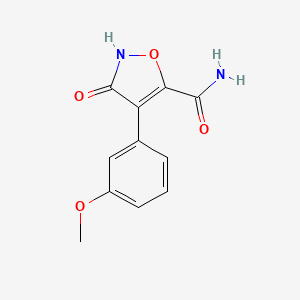
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mecanismo De Acción
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid acts as a potent and selective inhibitor of GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid enhances GABAergic neurotransmission, leading to a range of physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to produce a range of biochemical and physiological effects, including increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and reduced neuronal excitability. In preclinical studies, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has also been investigated for its potential use as a cognitive enhancer and as a potential treatment for schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is its potent and selective inhibition of GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the main limitations of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is its potential toxicity, particularly at high doses. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid may interact with other drugs or compounds that affect GABAergic neurotransmission, leading to potential drug-drug interactions.
Direcciones Futuras
There are several potential future directions for research on (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to improved therapeutic outcomes and reduced toxicity. In addition, further research is needed to elucidate the mechanisms underlying the anticonvulsant, anxiolytic, and anti-addictive effects of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, as well as its potential use as a cognitive enhancer and as a treatment for schizophrenia. Finally, future studies should also investigate potential drug-drug interactions with (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid and other compounds that affect GABAergic neurotransmission.
Conclusion
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid is a potent and selective inhibitor of GABA aminotransferase, with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to a range of physiological and behavioral effects. While (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has several advantages, including its potent and selective inhibition of GABA aminotransferase and favorable pharmacokinetic profile, it also has potential limitations, including its potential toxicity and potential drug-drug interactions. Future research should focus on developing more potent and selective inhibitors of GABA aminotransferase, elucidating the mechanisms underlying the effects of (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid, and investigating potential drug-drug interactions.
Métodos De Síntesis
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. One of the most commonly used methods involves the condensation of 4-methylpentanoic acid with cyclopentylcarbonyl chloride, followed by amidation with ammonia. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects. In addition, (2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid has also been investigated for its potential use as a cognitive enhancer and as a potential treatment for schizophrenia.
Propiedades
IUPAC Name |
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(11(15)16)14-12(17)13-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFDPOBJWIMIH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

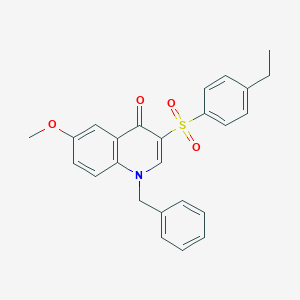
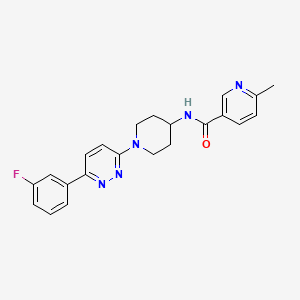
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2558258.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide](/img/structure/B2558263.png)
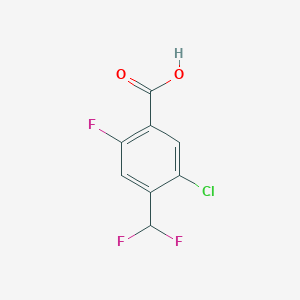
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2558265.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)
![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)
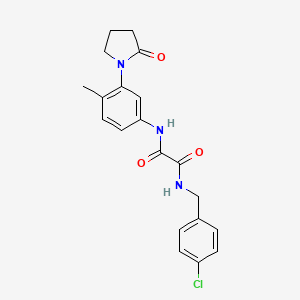
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)
![N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2558273.png)
